6-Bromo-2-chloro-3,4-difluorophenol
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Overview
Description
6-Bromo-2-chloro-3,4-difluorophenol is a halogenated phenol compound with the molecular formula C6H2BrClF2O It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3,4-difluorophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic halogenation of phenol with bromine and chlorine in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are designed to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3,4-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the halogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of bases and solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenols.
Oxidation Reactions: Quinones and related compounds.
Reduction Reactions: Dehalogenated phenols.
Scientific Research Applications
6-Bromo-2-chloro-3,4-difluorophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3,4-difluorophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-chloro-2,4-difluorophenol
- 2-Bromo-4-fluorophenol
- 6-Bromo-2,3-difluorophenol
Uniqueness
6-Bromo-2-chloro-3,4-difluorophenol is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H2BrClF2O |
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Molecular Weight |
243.43 g/mol |
IUPAC Name |
6-bromo-2-chloro-3,4-difluorophenol |
InChI |
InChI=1S/C6H2BrClF2O/c7-2-1-3(9)5(10)4(8)6(2)11/h1,11H |
InChI Key |
POMONGJXCPRKSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Cl)F)F |
Origin of Product |
United States |
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